molecular formula C14H18N4O5 B4283580 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide

2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide

Cat. No. B4283580
M. Wt: 322.32 g/mol
InChI Key: DBVPWTBEBANVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This chemical compound has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.

Mechanism of Action

2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide acts as a selective antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the release of glutamate and other neurotransmitters, resulting in a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. For example, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to reduce pain sensitivity in animal models of chronic pain. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. In addition, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is its selectivity for mGluR1, which allows for more specific targeting of this receptor subtype. However, one limitation of 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effect.

Future Directions

There are several future directions for research involving 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide. One area of interest is the role of mGluR1 in addiction and substance abuse. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that mGluR1 may be a potential target for the development of new treatments for addiction. Another area of interest is the role of mGluR1 in neuroinflammation and neurodegeneration. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that mGluR1 may be a potential target for the development of new treatments for these disorders.

Scientific Research Applications

2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been used to investigate the role of mGluR1 in pain modulation, anxiety, depression, and addiction. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been used to study the role of mGluR1 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(cyclopentanecarbonylamino)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5/c1-23-12-8-10(18(21)22)6-7-11(12)15-14(20)17-16-13(19)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPWTBEBANVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
Reactant of Route 6
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.